![molecular formula C22H16ClNO3S B2835503 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one CAS No. 523990-93-4](/img/structure/B2835503.png)

6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

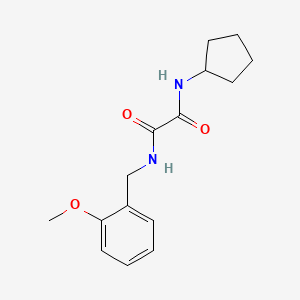

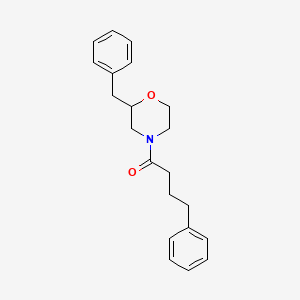

“6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one” is a chemical compound with the molecular formula C22H16ClNO3S . It is related to 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone, which has the molecular formula C16H15NO3S .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=S(N(CC1)C2=CC=CC=C2C1=O)(C3=CC=C(C)C=C3)=O .

科学的研究の応用

Fluorescent Probes for DTT Detection

A novel two-photon fluorescent probe, NC-DTT, has been developed for detecting DTT (1, 4-dithiothreitol), employing 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively. The sulfoxide group in NC-DTT can be reduced by DTT to emit strong fluorescence, enabling quick and selective detection of DTT. This probe has been successfully employed in one- and two-photon imaging of DTT in HepG2 cells, demonstrating low cytotoxicity (Sun et al., 2018).

Photosensitized Oxidation Studies

Investigations into the photosensitized oxidation of phenyl alkyl sulfoxides have shown the formation of products from heterolytic C-S bond cleavage in sulfoxide radical cations. This research provides valuable insights into the mechanisms of photosensitized reactions involving sulfoxides, which is crucial for the development of photochemical processes in organic synthesis (Baciocchi et al., 2008).

作用機序

Target of Action

The primary target of the compound 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a type of protein that is encoded by the CSF1R gene in humans. It plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes .

Mode of Action

It is believed to interact with the m-csf1r, potentially influencing its activity . The changes resulting from this interaction could affect various cellular processes, including cell proliferation and differentiation .

Result of Action

Given its target, it is plausible that it could influence processes related to mononuclear phagocytes, such as their survival, proliferation, and differentiation .

特性

IUPAC Name |

6-chloro-3-(4-methylphenyl)sulfonyl-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-14-7-10-17(11-8-14)28(26,27)21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVVWZIVYMLETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)

![Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate](/img/structure/B2835427.png)

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione](/img/structure/B2835429.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2835443.png)